molecular formula C43H85NO5 B11934936 heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate

heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate

Cat. No.: B11934936
M. Wt: 696.1 g/mol
InChI Key: YSXJCHNEZHHJJX-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate is a synthetic compound known for its unique structure and properties. It is an amino lipid with a tertiary amine and a branched tail linked through ester bonds. This compound is often used in the formulation of lipid nanoparticles, which are crucial for drug delivery systems, especially in mRNA vaccines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate typically involves a multi-step process. The key steps include:

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and alkylation reactions under controlled conditions. The process requires precise temperature control and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate has several scientific research applications:

Mechanism of Action

The compound exerts its effects through its ability to form lipid nanoparticles. At physiological pH, it remains neutral, reducing interactions with anionic membranes of blood cells. In an acidic environment, it becomes protonated, forming cone-shaped ion pairs that drive the transition from a bilayer to an inverted hexagon phase. This phase promotes endosomal escape and the release of mRNA into the cytosol. The compound is then metabolized through ester hydrolysis, and the remaining aliphatic head group is eliminated via biliary and renal clearance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate is unique due to its specific structure, which allows it to form stable lipid nanoparticles. This property is crucial for its role in drug delivery systems, particularly in mRNA vaccines .

Properties

Molecular Formula

C43H85NO5

Molecular Weight

696.1 g/mol

IUPAC Name

heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate

InChI

InChI=1S/C43H85NO5/c1-4-7-10-13-16-17-18-23-31-40-48-42(46)34-28-24-30-37-44(38-39-45)36-29-22-21-27-35-43(47)49-41(32-25-19-14-11-8-5-2)33-26-20-15-12-9-6-3/h41,45H,4-40H2,1-3H3

InChI Key

YSXJCHNEZHHJJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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